molecular formula C11H14O4 B14246186 2,3-Dihydroxypropyl phenylacetate CAS No. 516484-04-1

2,3-Dihydroxypropyl phenylacetate

Cat. No.: B14246186
CAS No.: 516484-04-1
M. Wt: 210.23 g/mol
InChI Key: CANHRSQDYAGCEB-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl phenylacetate is a theoretical or understudied ester derivative of glycerol (2,3-dihydroxypropanol) and phenylacetic acid.

Properties

CAS No.

516484-04-1

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2,3-dihydroxypropyl 2-phenylacetate

InChI

InChI=1S/C11H14O4/c12-7-10(13)8-15-11(14)6-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2

InChI Key

CANHRSQDYAGCEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl phenylacetate typically involves the esterification of phenylacetic acid with glycerol. One common method includes mixing phenylacetic acid and glycerol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions at elevated temperatures to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher efficiency and yield. The use of solid acid catalysts, such as Amberlyst-15, can also enhance the selectivity and yield of the esterification process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl phenylacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,3-Dihydroxypropyl phenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl phenylacetate involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed by esterases, leading to the release of phenylacetic acid and glycerol. Phenylacetic acid can then participate in various metabolic pathways, including the synthesis of neurotransmitters and other biologically active compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2,3-dihydroxypropyl phenylacetate (hypothetical) with structurally related esters based on molecular features, sources, and research findings from the evidence:

Compound Name Molecular Formula Acyl Group Key Properties/Applications Research Findings
2,3-Dihydroxypropyl acetate C₅H₁₀O₄ Acetate (C2:0) Synthetic monoacylglycerol; potential emulsifier or intermediate. Limited toxicological data; detected but not quantified in metabolomic studies .
2,3-Dihydroxypropyl elaidate C₂₁H₄₀O₄ Elaidate (C18:1 trans) Isolated from Caesalpinia sappan endophytic fungus Y13; bioactive potential. First isolation from fungal source; structural confirmation via spectroscopy .
Iosimenol C₃₁H₃₆I₆N₆O₁₄ Triiodinated complex Iodinated x-ray contrast agent; contains multiple 2,3-dihydroxypropyl moieties. Used in medical imaging; approved for clinical applications .
This compound (hypothetical) C₁₁H₁₄O₄ Phenylacetate (benzyl-C2) Predicted higher lipophilicity due to aromatic group; potential pharmaceutical/cosmetic use. No direct evidence; inferred properties based on structural analogs.

Structural and Functional Analysis

  • 2,3-Dihydroxypropyl acetate: Structure: Short-chain (C2) acetate ester. Simpler hydrophile-lipophile balance, making it suitable for emulsification .
  • 2,3-Dihydroxypropyl elaidate: Structure: Long-chain trans-unsaturated fatty acid (elaidate) ester. Higher molecular weight and lipophilicity compared to acetate.
  • Iosimenol: Structure: Complex iodinated derivative with dihydroxypropyl groups. Demonstrates how dihydroxypropyl moieties enhance solubility in contrast agents .
  • Research Gaps: No direct synthesis or application data; toxicity and pharmacokinetics remain speculative.

Notes

Data Limitations : The provided evidence lacks explicit references to this compound. Comparisons rely on structural analogs, highlighting the need for targeted studies.

Toxicological Gaps : Even for documented analogs like 2,3-dihydroxypropyl acetate, toxicological profiles are incomplete .

Structural Diversity: The dihydroxypropyl moiety is versatile, enabling applications ranging from contrast agents (e.g., Iosimenol ) to fungal metabolites (e.g., elaidate ester ).

Future Directions : Synthesis and characterization of this compound could explore its efficacy as a drug delivery vehicle or bioactive compound, leveraging its aromaticity.

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